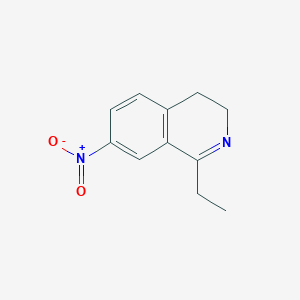

1-Ethyl-7-nitro-3,4-dihydroisoquinoline

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H12N2O2 |

|---|---|

Molecular Weight |

204.22 g/mol |

IUPAC Name |

1-ethyl-7-nitro-3,4-dihydroisoquinoline |

InChI |

InChI=1S/C11H12N2O2/c1-2-11-10-7-9(13(14)15)4-3-8(10)5-6-12-11/h3-4,7H,2,5-6H2,1H3 |

InChI Key |

ADOXHCHPMZCZQT-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=NCCC2=C1C=C(C=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Contextualization Within Isoquinoline Alkaloid and Analog Chemistry

The isoquinoline (B145761) structural motif is the backbone of a vast and diverse family of over 2,500 naturally occurring alkaloids, which have been isolated primarily from plants of the Papaveraceae, Berberidaceae, and Ranunculaceae families. researchgate.net These compounds, known as isoquinoline alkaloids, exhibit a wide array of biological activities. Prominent examples include morphine and codeine, which are well-known for their analgesic properties. researchgate.net

1-Ethyl-7-nitro-3,4-dihydroisoquinoline, while not a naturally occurring alkaloid itself, is a synthetic analog. Its dihydroisoquinoline core is a common structural feature in many biosynthetic precursors to more complex isoquinoline alkaloids. The study of such synthetic analogs is crucial for understanding the structure-activity relationships (SAR) of their natural counterparts and for the development of novel therapeutic agents with potentially improved properties. The introduction of an ethyl group at the C-1 position and a nitro group at the C-7 position creates a unique electronic and steric profile that can significantly influence its biological interactions compared to naturally occurring isoquinolines.

Significance of the Dihydroisoquinoline Core in Synthetic Organic Chemistry

The 3,4-dihydroisoquinoline (B110456) scaffold is a privileged structure in synthetic organic chemistry, serving as a versatile intermediate for the construction of more complex molecular architectures. wikipedia.orgorganic-chemistry.org Its importance is underscored by the numerous synthetic methodologies developed for its preparation, most notably the Bischler-Napieralski and Pictet-Spengler reactions. wikipedia.orgnrochemistry.comnumberanalytics.com

The Bischler-Napieralski reaction is a powerful intramolecular electrophilic aromatic substitution that involves the cyclodehydration of a β-arylethylamide to form a 3,4-dihydroisoquinoline. wikipedia.orgorganic-chemistry.orgnrochemistry.com This reaction typically employs dehydrating agents like phosphorus pentoxide (P₂O₅) or phosphoryl chloride (POCl₃). wikipedia.orgorganic-chemistry.org For the synthesis of 1-Ethyl-7-nitro-3,4-dihydroisoquinoline, a plausible starting material would be N-(2-(4-nitrophenyl)ethyl)propanamide. The cyclization of this precursor would be directed by the electron-withdrawing nature of the nitro group.

The Pictet-Spengler reaction offers an alternative route, involving the condensation of a β-arylethylamine with an aldehyde or ketone, followed by ring closure. wikipedia.org In the context of this compound, this would likely involve the reaction of 2-(4-nitrophenyl)ethylamine with propionaldehyde (B47417) under acidic conditions. wikipedia.org The reaction proceeds through the formation of an iminium ion, which then undergoes intramolecular cyclization. wikipedia.org

The reactivity of the dihydroisoquinoline core allows for further functionalization, making it a valuable building block in the synthesis of a wide range of compounds with potential applications in materials science and medicinal chemistry.

Overview of Nitrated Heterocyclic Compounds in Advanced Synthesis

Classical Approaches to Dihydroisoquinoline Scaffold Elaboration

The formation of the 3,4-dihydroisoquinoline (B110456) ring system has historically been dominated by two name reactions: the Bischler-Napieralski cyclization and the Pictet-Spengler reaction. These methods remain fundamental in heterocyclic chemistry.

Bischler-Napieralski Cyclization and its Variants

The Bischler-Napieralski reaction is a cornerstone for the synthesis of 3,4-dihydroisoquinolines. nrochemistry.comorganic-chemistry.org It involves the intramolecular electrophilic aromatic substitution of a β-arylethylamide, typically in the presence of a dehydrating agent under acidic conditions. nrochemistry.comwikipedia.org The reaction proceeds through the cyclization of an N-acyl derivative of a β-phenylethylamine. rsc.org

The general mechanism of the Bischler-Napieralski reaction can proceed via two main pathways, depending on the reaction conditions. One pathway involves the formation of a nitrilium ion intermediate, which then undergoes electrophilic attack on the aromatic ring. nrochemistry.comwikipedia.org An alternative mechanism suggests the formation of a dichlorophosphoryl imine-ester intermediate when phosphoryl chloride (POCl₃) is used as the dehydrating agent. nrochemistry.comwikipedia.org

Key Reagents and Conditions: A variety of dehydrating agents can be employed, with the most common being:

Phosphoryl chloride (POCl₃) nrochemistry.comwikipedia.org

Phosphorus pentoxide (P₂O₅) nrochemistry.comorganic-chemistry.org

Polyphosphoric acid (PPA) wikipedia.org

Triflic anhydride (B1165640) (Tf₂O) nrochemistry.com

The choice of reagent and reaction conditions is crucial, especially when dealing with substituted phenylethylamines. For the synthesis of this compound, the starting material would be N-[2-(4-nitrophenyl)ethyl]propanamide. The presence of the electron-withdrawing nitro group on the aromatic ring deactivates it towards electrophilic substitution, making the cyclization step more challenging compared to substrates with electron-donating groups. nrochemistry.comyoutube.com Consequently, harsher reaction conditions are generally required. For aromatic rings lacking electron-donating groups, a combination of P₂O₅ in refluxing POCl₃ is often the most effective. wikipedia.orgjk-sci.com

Table 1: Common Reagents and General Conditions for Bischler-Napieralski Cyclization

| Dehydrating Agent | Typical Solvents | Temperature Range | Substrate Suitability |

| POCl₃ | Acetonitrile, Toluene, Chloroform | Reflux | Electron-rich aromatics |

| P₂O₅/POCl₃ | Refluxing POCl₃ | High (e.g., 100°C) | Electron-deficient aromatics |

| Polyphosphoric Acid (PPA) | PPA itself | High | General use |

| Triflic Anhydride (Tf₂O) | Dichloromethane | Low to ambient | Mild conditions for sensitive substrates |

This table presents generalized data and specific conditions can vary based on the substrate.

Variants of the Bischler-Napieralski reaction aim to overcome some of its limitations. For instance, microwave-assisted synthesis has been shown to accelerate the reaction and improve yields for the creation of substituted isoquinoline libraries. organic-chemistry.org

Pictet-Spengler Reaction and its Modifications

The Pictet-Spengler reaction provides an alternative route to isoquinoline derivatives, specifically tetrahydroisoquinolines, which can then be oxidized to dihydroisoquinolines. wikipedia.org This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone in the presence of an acid catalyst, followed by ring closure. wikipedia.orgnumberanalytics.com The driving force is the formation of an electrophilic iminium ion that undergoes intramolecular attack by the aromatic ring. wikipedia.org

For the synthesis of the target molecule, this would involve the reaction of 2-(4-nitrophenyl)ethylamine with propionaldehyde (B47417). However, the Pictet-Spengler reaction is most efficient with electron-rich aromatic rings, such as those found in tryptamines or phenylethylamines with activating substituents. wikipedia.orgjk-sci.com The strongly deactivating nature of the nitro group on the phenyl ring would significantly hinder the electrophilic aromatic substitution step, likely resulting in poor yields or requiring extremely harsh conditions and superacids. wikipedia.org

Modifications to the Pictet-Spengler reaction, such as the use of N-acyliminium ions, can enhance the electrophilicity of the cyclizing species. wikipedia.org However, the inherent difficulty of the cyclization onto a highly deactivated aromatic ring remains a significant barrier for the synthesis of 7-nitro-substituted isoquinolines via this method.

Contemporary Strategies for Regioselective Functionalization

Modern synthetic chemistry has introduced new methods for the construction of dihydroisoquinolines, offering potential advantages in terms of efficiency, regioselectivity, and functional group tolerance.

Catalytic Cyclization Reactions (e.g., Palladium-Catalyzed)

Palladium-catalyzed reactions have emerged as powerful tools for the synthesis of heterocyclic compounds. rsc.org These methods often involve C-H activation and annulation strategies. For instance, a palladium-catalyzed double C-H bond activation of a phenylethylamine derivative and an amide could, in principle, lead to a dihydroisoquinoline. rsc.org

While specific examples for the synthesis of this compound via this route are not prevalent in the literature, palladium-catalyzed methods have been developed for the synthesis of various substituted dihydroisoquinolines. researchgate.net These reactions can offer high atom economy and milder reaction conditions compared to classical methods. However, the presence of a nitro group can sometimes interfere with palladium catalysts, and the specific regioselectivity required for the 7-nitro isomer would need to be carefully controlled. The synthesis of nitrodienes and nitrostyrenes through palladium-catalyzed couplings demonstrates the compatibility of the nitro group with some palladium-based transformations. rsc.org

One-Pot Synthetic Protocols for Multi-Component Assemblies

One-pot syntheses and multi-component reactions (MCRs) offer an efficient approach to complex molecules by combining several reaction steps in a single operation without the isolation of intermediates. rsc.org MCRs are highly valued for their ability to rapidly generate molecular diversity.

For the synthesis of dihydroisoquinoline derivatives, multi-component strategies have been developed. rsc.org For example, a one-pot, three-component reaction has been used to synthesize functionalized tetrahydroisoquinoline derivatives. rsc.org While a specific MCR for this compound is not documented, the general principle could involve the combination of a substituted phenylethylamine, an aldehyde, and a third component in a cascade reaction. The challenge, as with other methods, would be to achieve the desired substitution pattern, particularly the placement of the nitro group at the 7-position.

Strategic Introduction of the Ethyl Moiety

The introduction of the ethyl group at the C1 position of the 3,4-dihydroisoquinoline ring is a crucial step in the synthesis of the target molecule. In the context of the classical methods, this is typically achieved by selecting the appropriate acyl group in the starting β-arylethylamide for the Bischler-Napieralski reaction.

For the synthesis of this compound, the logical precursor for a Bischler-Napieralski cyclization would be N-[2-(4-nitrophenyl)ethyl]propanamide . The propanamide moiety provides the necessary carbon framework that, upon cyclization and dehydration, results in the C1-ethyl group.

Table 2: Precursors for C1-Alkylation in Bischler-Napieralski Reaction

| Desired C1-Substituent | Required Acyl Group in Precursor |

| Methyl | Acetyl |

| Ethyl | Propanoyl |

| Propyl | Butanoyl |

| Phenyl | Benzoyl |

An alternative, though less direct, strategy could involve the synthesis of the unsubstituted 7-nitro-3,4-dihydroisoquinoline (B1308824) followed by a C1-alkylation step. However, this approach is often more complex and may lead to issues with regioselectivity and over-alkylation. Therefore, incorporating the ethyl group into the precursor before the cyclization reaction is the more strategic and commonly employed method. A review of the enantioselective reduction of 1-substituted-3,4-dihydroisoquinolines highlights that these substrates are typically prepared via the Bischler-Napieralski reaction, reinforcing the importance of this method for introducing the C1-substituent. rsc.orgnih.gov

Regioselective Nitration Methodologies at Position 7

The introduction of a nitro group at the 7-position of the 1-ethyl-3,4-dihydroisoquinoline (B3060465) scaffold is a critical step, demanding high regioselectivity. The position of electrophilic substitution on the isoquinoline ring is dictated by the electronic properties of the heterocyclic system. In the case of 3,4-dihydroisoquinolines, the benzene (B151609) ring is activated towards electrophilic attack.

Direct nitration of the 1-ethyl-3,4-dihydroisoquinoline precursor is typically achieved using standard nitrating agents. A common method involves a mixture of nitric acid and sulfuric acid. The choice of nitrating agent and reaction conditions is crucial to control the regioselectivity and prevent unwanted side reactions.

While direct nitration is feasible, achieving high selectivity for the 7-position over the 5-position can be challenging. The directing effects of the substituents on the ring play a significant role. The dihydro-isoquinoline nitrogen, being part of an imine functionality, can influence the electron density of the aromatic ring. Theoretical studies on related heterocyclic systems, such as tetrahydroquinoline, have shown that nitration can be directed to specific positions based on the protonation state of the nitrogen atom and the presence of protecting groups. researchgate.net For instance, nitration under acidic conditions would likely involve the protonated form of the dihydroisoquinoline, which can alter the substitution pattern.

Alternative nitrating systems can be employed to enhance regioselectivity. These may include the use of milder nitrating agents or the application of catalysts that can direct the substitution to the desired position. researchgate.net

Precursor Considerations in Synthetic Design

The synthesis of this compound can be approached in two primary ways: either by nitrating a pre-formed 1-ethyl-3,4-dihydroisoquinoline or by constructing the dihydroisoquinoline ring from a nitrated precursor.

In the first approach, the key precursor is 1-ethyl-3,4-dihydroisoquinoline. This intermediate is commonly synthesized via the Bischler-Napieralski reaction. rsc.orgresearchgate.netrsc.org This reaction involves the cyclization of an N-acylated-β-phenylethylamine. To obtain the 1-ethyl substitution, the corresponding N-propionyl-phenylethylamine would be required. The reaction is typically promoted by a dehydrating agent such as phosphorus pentoxide (P₂O₅) or phosphoryl chloride (POCl₃). rsc.org

An alternative to the Bischler-Napieralski reaction is the Pictet-Spengler reaction, though this typically leads to tetrahydroisoquinolines which would then require an oxidation step to yield the desired dihydroisoquinoline. rsc.orgorganic-chemistry.orgmdpi.com

The second approach involves starting with a nitrated phenylethylamine derivative. For instance, 2-(4-nitrophenyl)ethylamine could be acylated with propionyl chloride to form N-propionyl-2-(4-nitrophenyl)ethylamine. Subsequent Bischler-Napieralski cyclization would then directly yield this compound. This route has the advantage of avoiding the potentially unselective nitration of the dihydroisoquinoline ring itself. The choice between these two strategies depends on the availability of starting materials and the feasibility of achieving the desired regioselectivity in the nitration step.

Optimization of Reaction Conditions and Yield Enhancement

Optimizing the reaction conditions is paramount for maximizing the yield and purity of this compound. Key parameters that require careful control include temperature, reaction time, and the choice of solvent and catalyst.

For the Bischler-Napieralski cyclization, the reaction temperature is a critical factor. While the reaction often requires heating, excessive temperatures can lead to side product formation and reduced yields. The choice of the dehydrating agent can also significantly impact the outcome. While phosphorus pentoxide and phosphoryl chloride are common, other Lewis acids can also be employed. rsc.org

In the nitration step, controlling the temperature is crucial to prevent over-nitration and the formation of undesired isomers. Carrying out the reaction at low temperatures can often improve the regioselectivity. The concentration of the acids and the rate of addition of the nitrating agent must be carefully managed.

To enhance yields, purification methods are also important. Chromatography is often necessary to separate the desired product from any unreacted starting materials or isomeric byproducts. Furthermore, microwave-assisted synthesis has been shown to accelerate reaction times and improve yields in related isoquinoline syntheses and could be a viable strategy for optimizing the synthesis of this compound. organic-chemistry.org

Reactions of the Nitro Group: Reduction and Further Functionalization

The nitro group at the 7-position of the dihydroisoquinoline core is a key site for chemical modification, primarily through reduction to an amino group. This transformation opens up a plethora of possibilities for further functionalization.

Reduction of the Nitro Group:

The reduction of aromatic nitro compounds is a well-established and reliable transformation. In the context of this compound, the nitro group can be selectively reduced to a primary amine, yielding 7-amino-1-ethyl-3,4-dihydroisoquinoline. This is typically achieved through catalytic hydrogenation.

Commonly employed catalyst systems for this purpose include palladium on carbon (Pd/C), platinum oxide (PtO₂), and Raney nickel, with hydrogen gas as the reducing agent. The reaction conditions are generally mild, preserving the other functional groups within the molecule, particularly the imine functionality.

For instance, the related compound 7-nitro-3,4-dihydro-2H-isoquinolin-1-one has been successfully reduced to 7-amino-3,4-dihydro-2H-isoquinolin-1-one in high yield using Pd/C and hydrogen in methanol. It is anticipated that this compound would undergo a similar transformation under these conditions.

Table 1: Representative Conditions for Nitro Group Reduction

| Catalyst | Reducing Agent | Solvent | Temperature | Pressure |

| Pd/C | H₂ | Methanol, Ethanol | Room Temperature | 1-4 atm |

| PtO₂ | H₂ | Acetic Acid | Room Temperature | 1 atm |

| Raney Ni | H₂ | Ethanol | Room Temperature | 1-5 atm |

| SnCl₂·2H₂O | HCl | Ethanol | Reflux | Atmospheric |

| Fe/HCl | - | Water/Ethanol | Reflux | Atmospheric |

Further Functionalization of the Amino Group:

The resulting 7-amino-1-ethyl-3,4-dihydroisoquinoline is a valuable intermediate for the synthesis of a wide range of derivatives. The primary amino group can undergo various reactions, including:

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.

Diazotization: Conversion to a diazonium salt, which can then be subjected to Sandmeyer or related reactions to introduce a variety of substituents (e.g., -OH, -Cl, -Br, -CN, -F).

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form N-alkylated derivatives.

Formation of Heterocycles: The amino group can be incorporated into new heterocyclic rings through condensation reactions.

Electrophilic and Nucleophilic Reactions of the Dihydroisoquinoline Nucleus

The dihydroisoquinoline nucleus possesses both electrophilic and nucleophilic character, allowing it to participate in a range of reactions.

Electrophilic Aromatic Substitution:

The benzene ring of the dihydroisoquinoline system can undergo electrophilic aromatic substitution. The regiochemical outcome of such reactions is directed by the combined electronic effects of the existing substituents. The nitro group is a strong deactivating group and a meta-director, while the alkyl group attached to the dihydro-pyridine part of the molecule is a weak activating group and an ortho-, para-director. The nitrogen atom of the dihydroisoquinoline ring, particularly when protonated under acidic conditions, also acts as a deactivating group.

Therefore, electrophilic attack is expected to occur at the positions least deactivated by the nitro group and influenced by the other substituents. Nitration of isoquinoline itself, for example, primarily yields the 5-nitro and 8-nitro isomers, indicating the directing influence of the heterocyclic nitrogen. shahucollegelatur.org.in For this compound, further substitution on the aromatic ring would be challenging due to the deactivating effect of the nitro group. If a reaction were to occur, it would likely be directed to the 5- or 8-position, although the presence of the 7-nitro group would significantly hinder the reaction.

Nucleophilic Reactions:

The most prominent site for nucleophilic attack in this compound is the electrophilic carbon atom of the C=N double bond (C-1). This is a characteristic reaction of imines.

A variety of nucleophiles can add across the imine bond, including:

Organometallic Reagents: Grignard reagents (RMgX) and organolithium reagents (RLi) readily add to the C-1 position to form 1,1-disubstituted-1,2,3,4-tetrahydroisoquinolines. For example, treatment of 3,4-dihydroisoquinolines with Grignard or organolithium reagents is a general method for introducing substituents at the C-1 position. mdpi.com

Hydride Reagents: Reducing agents such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) can reduce the imine to an amine, yielding the corresponding 1-ethyl-1,2,3,4-tetrahydroisoquinoline.

Cyanide: The addition of cyanide, often from a source like trimethylsilyl (B98337) cyanide (TMSCN), can lead to the formation of α-aminonitriles.

Addition Reactions Across the C=N Double Bond

The imine functionality (C=N) in the dihydroisoquinoline ring is susceptible to a variety of addition reactions, which are fundamental to the elaboration of the isoquinoline scaffold.

Catalytic Asymmetric Addition:

Significant progress has been made in the catalytic asymmetric addition of nucleophiles to the C=N bond of 3,4-dihydroisoquinolines, providing enantiomerically enriched 1-substituted tetrahydroisoquinolines. These reactions are often catalyzed by chiral transition metal complexes.

For instance, the catalytic asymmetric allylation of 3,4-dihydroisoquinolines has been achieved using allyltrimethoxysilane (B1265876) as the nucleophile in the presence of a copper catalyst and a chiral phosphine (B1218219) ligand, such as DTBM-SEGPHOS. acs.orgnih.gov This methodology affords chiral 1-allyltetrahydroisoquinoline derivatives in good yields and high enantioselectivity. acs.orgnih.gov It is plausible that this compound could serve as a substrate in similar transformations, leading to chiral products with a quaternary stereocenter at the C-1 position.

Table 2: Examples of Addition Reactions to the C=N Bond of Dihydroisoquinolines

| Nucleophile | Reagent(s) | Product Type |

| Allyl | Allyltrimethoxysilane, CuF₂, Chiral Ligand | 1-Allyl-1,2,3,4-tetrahydroisoquinoline |

| Hydride | NaBH₄ or LiAlH₄ | 1-Ethyl-1,2,3,4-tetrahydroisoquinoline |

| Alkyl/Aryl | Grignard or Organolithium Reagents | 1-Alkyl/Aryl-1-ethyl-1,2,3,4-tetrahydroisoquinoline |

| Cyanide | TMSCN | 1-Cyano-1-ethyl-1,2,3,4-tetrahydroisoquinoline |

Cycloaddition Chemistry Involving the 3,4-Dihydroisoquinoline System

The 3,4-dihydroisoquinoline scaffold can participate in various cycloaddition reactions, providing access to complex polycyclic systems.

1,3-Dipolar Cycloadditions:

Diels-Alder Reactions:

The 3,4-dihydroisoquinoline system itself is not a classic diene for the Diels-Alder reaction. However, derivatives can be designed to incorporate a diene moiety, which could then undergo [4+2] cycloaddition. The Diels-Alder reaction is a powerful tool for the construction of six-membered rings and has been widely applied in organic synthesis. wikipedia.orgmasterorganicchemistry.com

Oxidative and Reductive Transformations

The this compound molecule can undergo both oxidative and reductive transformations at different sites.

Oxidation:

The 3,4-dihydroisoquinoline ring can be oxidized to the fully aromatic isoquinoline system. This aromatization can be achieved using various oxidizing agents, such as manganese dioxide (MnO₂), potassium permanganate (B83412) (KMnO₄), or by catalytic dehydrogenation with palladium on carbon (Pd/C) at elevated temperatures. organic-chemistry.org The oxidation of 2'-functionalized 3-aryltetrahydroisoquinolines with Fremy's salt or iodine has been shown to stop at the 3,4-dihydroisoquinoline stage, while air/KOH/DMSO oxidation leads to the aromatic derivative. lookchem.com

Reduction:

As mentioned previously, the C=N double bond of the dihydroisoquinoline ring can be reduced to an amine, forming a tetrahydroisoquinoline. This is a common transformation and can be achieved using various reducing agents.

Catalytic Hydrogenation: Using catalysts like Pd/C, PtO₂, or Raney Ni with H₂ gas. This method can also simultaneously reduce the nitro group, depending on the reaction conditions.

Hydride Reduction: Using sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

The enantioselective reduction of 1-substituted 3,4-dihydroisoquinolines to chiral 1-substituted 1,2,3,4-tetrahydroisoquinolines is a well-developed field, employing chiral catalysts or chiral hydride reducing agents. rsc.orgrsc.org

Catalytically Driven Transformations and Mechanistic Insights

Catalysis plays a crucial role in unlocking the synthetic potential of this compound, enabling efficient and selective transformations.

Catalytic Asymmetric Hydrogenation:

The enantioselective hydrogenation of the C=N bond in 1-substituted 3,4-dihydroisoquinolines is a highly efficient method for the synthesis of chiral tetrahydroisoquinolines. rsc.orgrsc.org Iridium and rhodium complexes with chiral phosphine ligands are commonly used catalysts for this transformation. mdpi.comnih.gov For example, iridium catalysts with ligands like (R)-3,5-diMe-Synphos have been shown to be highly effective for the asymmetric hydrogenation of 1-aryl-3,4-dihydroisoquinolines. nih.gov

Mechanism of Bischler-Napieralski Reaction:

The synthesis of this compound itself is typically achieved via the Bischler-Napieralski reaction. This reaction involves the intramolecular cyclization of a β-phenylethylamide, in this case, N-(2-(4-nitrophenyl)ethyl)propanamide. The reaction is promoted by a dehydrating agent such as phosphorus pentoxide (P₂O₅) or phosphorus oxychloride (POCl₃). organic-chemistry.orgnrochemistry.comwikipedia.org

The mechanism is believed to proceed through the formation of a nitrilium ion intermediate, which then undergoes an intramolecular electrophilic aromatic substitution onto the electron-rich aromatic ring, followed by elimination to form the dihydroisoquinoline ring. organic-chemistry.orgwikipedia.org The presence of the nitro group on the aromatic ring would make the cyclization step more challenging compared to an unsubstituted or activated ring.

Advanced Spectroscopic and Structural Characterization of 1 Ethyl 7 Nitro 3,4 Dihydroisoquinoline

High-Resolution Nuclear Magnetic Resonance Spectroscopy for Comprehensive Structural Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural elucidation of organic molecules in solution. For 1-Ethyl-7-nitro-3,4-dihydroisoquinoline, both ¹H and ¹³C NMR would provide a complete picture of the molecular framework.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to display a series of distinct signals corresponding to the different proton environments within the molecule. The aromatic region would likely show complex splitting patterns for the protons on the nitro-substituted benzene (B151609) ring. Protons in positions ortho and para to the electron-withdrawing nitro group would be shifted downfield. The ethyl group at the C1 position would present as a quartet for the methylene (B1212753) protons and a triplet for the methyl protons. The methylene protons at C3 and C4 in the dihydroisoquinoline core would likely appear as multiplets. It is worth noting that some 3,4-dihydroisoquinolines have exhibited anomalous ¹H NMR spectra, with significant line broadening, which could be a factor in the analysis of this compound. ias.ac.in

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would complement the ¹H NMR data by providing a signal for each unique carbon atom. The carbon atom attached to the nitro group (C7) would be significantly deshielded. The imine carbon (C1) would also show a characteristic downfield shift. The chemical shifts of the ethyl group carbons and the C3 and C4 carbons would be found in the aliphatic region of the spectrum.

Predicted NMR Data:

Based on data from structurally similar 3,4-dihydroisoquinolines, a predicted set of NMR data for this compound is presented below. rsc.org

| Assignment | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) |

| Aromatic-H | 7.5-8.5 (m) | 120-150 |

| C1-CH₂-CH₃ | ~2.8 (q) | ~30 |

| C1-CH₂-CH₃ | ~1.3 (t) | ~12 |

| C3-H₂ | ~3.8 (t) | ~47 |

| C4-H₂ | ~2.9 (t) | ~25 |

| C1 | - | ~165 |

| C7 | - | ~147 |

Mass Spectrometric Analysis for Fragmentation Patterns and Molecular Identity Confirmation

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. For this compound (C₁₁H₁₂N₂O₂), the molecular weight is 204.23 g/mol . bldpharm.com

Fragmentation Pattern: Upon ionization in the mass spectrometer, the molecular ion [M]⁺ would be expected at m/z 204. A characteristic fragmentation pathway for nitroaromatic compounds involves the loss of the nitro group (NO₂) as a radical, leading to a fragment ion at [M-46]⁺. miamioh.edu Further fragmentation could involve the loss of the ethyl group ([M-29]⁺) or cleavage of the dihydroisoquinoline ring. The analysis of these fragmentation patterns provides a fingerprint for the molecule, confirming its identity.

Expected Fragmentation Ions:

| Ion | m/z | Description |

| [M]⁺ | 204 | Molecular Ion |

| [M-NO₂]⁺ | 158 | Loss of nitro group |

| [M-C₂H₅]⁺ | 175 | Loss of ethyl group |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by strong absorption bands characteristic of the nitro group. Specifically, asymmetric and symmetric stretching vibrations of the N-O bonds are expected in the regions of 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹, respectively. The C=N stretching vibration of the imine in the dihydroisoquinoline ring would appear around 1630-1690 cm⁻¹. The aromatic C-H and aliphatic C-H stretching vibrations would be observed above and below 3000 cm⁻¹, respectively.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The symmetric stretching of the nitro group typically gives a strong Raman signal. Aromatic ring vibrations would also be prominent.

Characteristic Vibrational Frequencies:

| Functional Group | Predicted IR Frequency (cm⁻¹) | Vibrational Mode |

| Aromatic C-H | 3000-3100 | Stretch |

| Aliphatic C-H | 2850-2960 | Stretch |

| C=N (Imine) | 1630-1690 | Stretch |

| NO₂ (Asymmetric) | 1500-1560 | Stretch |

| NO₂ (Symmetric) | 1300-1370 | Stretch |

Ultraviolet-Visible Spectroscopy for Electronic Transition Analysis and Chromophore Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions, providing information about the electronic transitions within a molecule. The chromophores in this compound are the nitro-substituted benzene ring and the C=N double bond.

The conjugated system of the dihydroisoquinoline core is expected to exhibit π→π* transitions. The presence of the nitro group, a strong chromophore, will likely lead to a bathochromic (red) shift of the absorption maxima to longer wavelengths. Based on data for similar nitroaromatic compounds, absorption maxima can be predicted. science-softcon.de

Predicted UV-Vis Absorption Maxima:

| Electronic Transition | Predicted λmax (nm) |

| π→π | ~270-290 |

| n→π (Nitro group) | ~310-330 |

X-ray Crystallography for Solid-State Molecular Architecture and Intermolecular Interactions

As of the current literature survey, no publically available crystal structure data for this compound has been found. Obtaining such data would require the growth of single crystals of suitable quality for diffraction experiments.

Advanced Chromatographic Techniques for Purity Assessment and Separation of Stereoisomers

Chromatographic techniques are essential for assessing the purity of a compound and for separating mixtures. For this compound, both achiral and chiral chromatography would be relevant.

Purity Assessment: High-Performance Liquid Chromatography (HPLC) with a suitable stationary phase (e.g., C18) and a mobile phase gradient would be the method of choice for determining the purity of the compound. A single, sharp peak would indicate a high degree of purity.

Separation of Stereoisomers: The C1 position of this compound is a stereocenter, meaning the compound can exist as a pair of enantiomers. The separation of these enantiomers would require chiral chromatography. This is typically achieved using a chiral stationary phase (CSP) in either HPLC or Supercritical Fluid Chromatography (SFC). The development of such a separation method is crucial for studying the biological activity of the individual enantiomers, as they often exhibit different pharmacological profiles. The enantioselective reduction of similar 1-substituted-3,4-dihydroisoquinolines is a well-established field, highlighting the importance of chiral separation methods for this class of compounds. nih.gov

Computational and Theoretical Investigations of 1 Ethyl 7 Nitro 3,4 Dihydroisoquinoline

Quantum Chemical Studies: Electronic Structure, Reactivity, and Stability Analysis (e.g., Density Functional Theory)

Quantum chemical studies, particularly those using Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. DFT methods, such as the B3LYP functional, are used to calculate the electronic structure, which in turn predicts the molecule's reactivity and stability. nih.gov

Key aspects of the analysis include:

Electronic Properties: The distribution of electrons within the molecule is analyzed to identify electron-rich and electron-deficient areas. The presence of the electron-withdrawing nitro group (-NO₂) and the dihydroisoquinoline core significantly influences this distribution.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting how the molecule will interact with other chemical species. The energy gap between HOMO and LUMO indicates the chemical reactivity and kinetic stability of the molecule. A smaller energy gap suggests higher reactivity. For nitro-substituted aromatic compounds, the LUMO is often localized on the nitro group, indicating its susceptibility to nucleophilic attack or reduction. mdpi.com

Natural Bond Orbital (NBO) Analysis: NBO analysis is employed to study intramolecular interactions, charge delocalization, and the stability arising from hyperconjugation. researchgate.net This would reveal the nature of the bonding between the ethyl group, the nitro group, and the dihydroisoquinoline skeleton.

Table 1: Illustrative Global Reactivity Descriptors Calculated via DFT (Note: These are representative values for a similar heterocyclic system and not experimental data for the specific title compound.)

| Descriptor | Definition | Significance for Reactivity |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Indicates the ability to donate an electron. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the ability to accept an electron. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | A small gap implies high reactivity and low kinetic stability. |

| Ionization Potential (I) | The minimum energy required to remove an electron. | Relates to the molecule's ability to undergo oxidation. |

| Electron Affinity (A) | The energy released when an electron is added. | Relates to the molecule's ability to undergo reduction. |

| Electronegativity (χ) | The power of an atom to attract electrons. | Indicates the tendency to attract electrons in a bond. |

| Chemical Hardness (η) | Resistance to change in electron distribution. | A high value indicates greater stability. |

Molecular Dynamics Simulations for Conformational Landscape Exploration

Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time, providing insights into their conformational flexibility. For 1-Ethyl-7-nitro-3,4-dihydroisoquinoline, MD simulations would explore how the molecule changes its shape at a given temperature.

The primary goals of MD simulations for this compound would be:

Conformational Analysis: The dihydroisoquinoline ring is not planar, and the ethyl group at position 1 can rotate. MD simulations can identify the most stable, low-energy conformations of the molecule. mdpi.com

Solvent Effects: By simulating the molecule in a solvent (e.g., water, ethanol, or DMSO), researchers can understand how interactions with solvent molecules affect its conformation and stability. Studies on related quinolones have shown that solvent molecules can distribute uniformly around the heterocyclic skeleton. stuba.sk

Flexibility and Dynamics: These simulations reveal the flexibility of different parts of the molecule, such as the ethyl group and the puckering of the dihydro- portion of the ring system.

Theoretical Elucidation of Reaction Mechanisms and Transition States

DFT calculations are instrumental in mapping out the potential energy surface of a chemical reaction, allowing for the elucidation of reaction mechanisms. This involves identifying the structures of reactants, products, intermediates, and, crucially, the transition states that connect them.

For this compound, theoretical studies could investigate:

Synthesis Reactions: The Bischler-Napieralski reaction, a common method for synthesizing dihydroisoquinolines, could be modeled to understand its mechanism and the factors influencing its yield and selectivity. rsc.org

Metabolic Pathways: If the compound has potential biological activity, computational methods can predict its metabolic fate by modeling reactions with metabolic enzymes like Cytochrome P450. mdpi.com

Degradation Pathways: The stability of the nitro group can be investigated by modeling its reduction or other chemical transformations under various conditions. chemrxiv.org

The activation energy (the energy barrier of the transition state) for a proposed reaction step can be calculated. A lower activation energy indicates a more favorable reaction pathway. mdpi.comchemrxiv.org

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Quantum chemical calculations can predict various spectroscopic properties of a molecule. These theoretical predictions are invaluable for interpreting experimental spectra and confirming the molecule's structure.

NMR Spectroscopy: Chemical shifts (¹H and ¹³C) can be calculated and compared with experimental data to aid in the structural assignment of the molecule. nih.govmdpi.com

Infrared (IR) and Raman Spectroscopy: Vibrational frequencies can be computed to predict the positions of peaks in the IR and Raman spectra. These peaks correspond to specific bond vibrations, such as the N-O stretches of the nitro group, C-H stretches of the ethyl group, and vibrations of the dihydroisoquinoline ring. researchgate.net

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions responsible for UV-Vis absorption. For a compound with a nitro group and a conjugated system, these calculations can predict the wavelength of maximum absorption (λ_max). The nitro group is known to cause a bathochromic (red) shift in the absorption spectrum. stuba.sk

Table 2: Predicted vs. Experimental Spectroscopic Data Correlation (Note: This table illustrates the validation process. Specific data for the title compound is not available.)

| Spectroscopic Technique | Calculated Parameter | Corresponding Experimental Data | Purpose of Comparison |

| ¹H NMR | Chemical Shift (ppm) | Measured Chemical Shift (ppm) | Assignment of protons to specific locations in the molecule. |

| ¹³C NMR | Chemical Shift (ppm) | Measured Chemical Shift (ppm) | Assignment of carbon atoms and confirmation of the carbon skeleton. |

| IR Spectroscopy | Vibrational Frequencies (cm⁻¹) | Peak Positions (cm⁻¹) | Identification of functional groups (e.g., -NO₂, C=N). |

| UV-Vis Spectroscopy | Excitation Energies (nm) | Absorption Maxima (λ_max) | Confirmation of the conjugated electronic system. |

Structure-Reactivity Relationship (SAR) Studies via Computational Modeling

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound relates to its biological activity or chemical reactivity. Computational modeling is a key component of modern SAR investigations. nih.gov While specific biological activity for this compound is not documented, SAR studies on similar scaffolds like quinoxalines and thiazolidinediones show how this approach is applied. nih.govnih.gov

Computational SAR for this compound would involve:

Pharmacophore Modeling: Identifying the key structural features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic groups) necessary for a specific activity.

Quantitative Structure-Activity Relationship (QSAR): Developing mathematical models that correlate structural descriptors (like those from DFT) with observed activity. This allows for the prediction of the activity of new, unsynthesized derivatives.

Molecular Docking: If a biological target (e.g., an enzyme or receptor) is known or hypothesized, molecular docking can be used to predict the binding mode and affinity of this compound to the target's active site. This can provide insights into its mechanism of action. nih.gov

By systematically modifying the structure in silico (e.g., changing the substituent at position 1 from ethyl to propyl, or moving the nitro group to a different position) and calculating the resulting electronic and steric properties, researchers can build a predictive SAR model. nih.gov

Synthesis and Chemical Exploration of Derivatives and Analogues of 1 Ethyl 7 Nitro 3,4 Dihydroisoquinoline

Systematic Modification at the Ethyl Side Chain

These modifications could theoretically include:

Oxidation: Partial oxidation of the ethyl group could yield the corresponding acetyl derivative or, under stronger conditions, the carboxylic acid. These transformations would introduce new functional groups amenable to further derivatization, such as esterification or amidation.

Halogenation: Free-radical halogenation could introduce a halogen atom onto the ethyl side chain, creating a reactive handle for nucleophilic substitution reactions. This would allow for the introduction of a wide variety of functional groups, including amines, alcohols, and thiols.

Chain Elongation or Branching: Through a series of reactions, such as conversion to a halide followed by reaction with an organometallic reagent (e.g., a Grignard or Gilman reagent), the ethyl chain could be extended or branched, allowing for the exploration of a wider range of alkyl substituents.

These potential modifications are summarized in the table below.

| Modification Type | Potential Reagents | Resulting Functional Group |

| Oxidation | KMnO₄, CrO₃ | Acetyl, Carboxylic Acid |

| Halogenation | NBS, SO₂Cl₂ | Bromoethyl, Chloroethyl |

| Chain Elongation | 1. NaBH₄, 2. PBr₃, 3. Mg, 4. R-CHO | Longer Alkyl Chain |

This table represents theoretically possible transformations based on general organic chemistry principles, as specific examples for 1-Ethyl-7-nitro-3,4-dihydroisoquinoline were not found in the performed searches.

Chemical Transformations of the Nitro Group and Subsequent Derivatization

The nitro group at the C7 position is a key functional handle that profoundly influences the electronic properties of the aromatic ring and offers a gateway to a multitude of other functionalities. The strong electron-withdrawing nature of the nitro group deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution. numberanalytics.com

The most common transformation of the nitro group is its reduction to an amino group. This can be achieved using various reducing agents, such as tin(II) chloride in the presence of hydrochloric acid, or through catalytic hydrogenation. numberanalytics.com The resulting 7-amino-1-ethyl-3,4-dihydroisoquinoline is a versatile intermediate. The amino group can be further derivatized through reactions such as:

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.

Diazotization: Conversion to a diazonium salt, which can then be subjected to Sandmeyer or related reactions to introduce a wide variety of substituents, including halogens, cyano, and hydroxyl groups.

Partial reduction of the nitro group can lead to other functionalities, such as the nitroso or hydroxylamino group. numberanalytics.com

| Transformation | Reagents | Product Functional Group |

| Full Reduction | SnCl₂/HCl, H₂/Pd-C | Amine (-NH₂) |

| Acylation of Amine | RCOCl | Amide (-NHCOR) |

| Sulfonylation of Amine | RSO₂Cl | Sulfonamide (-NHSO₂R) |

| Diazotization | NaNO₂/HCl | Diazonium Salt (-N₂⁺Cl⁻) |

This table outlines common transformations of the nitro group and subsequent derivatizations of the resulting amine.

Modifications to the Dihydroisoquinoline Ring System

Further electrophilic aromatic substitution on the nitro-substituted ring is generally difficult due to the deactivating effect of the nitro group. numberanalytics.com Any such reaction would be expected to direct incoming electrophiles to the positions meta to the nitro group.

Reactions involving the imine-like C=N bond of the dihydroisoquinoline are also a possibility. For instance, the nitrogen atom can be quaternized by reaction with alkyl halides, which would increase the electrophilicity of the C1 position.

Chiral Synthesis and Enantioselective Access to Analogues

The C1 carbon of this compound is a prochiral center. Reduction of the C=N double bond of the dihydroisoquinoline ring to the corresponding tetrahydroisoquinoline creates a chiral center at this position. The development of enantioselective methods to access specific stereoisomers is of significant interest, as the biological activity of chiral molecules often resides in a single enantiomer.

A review of the literature highlights several catalytic stereoselective approaches to enantioselectively reduce 1-substituted-3,4-dihydroisoquinolines. nih.govrsc.org These methods include:

Enantioselective reduction using chiral hydride reducing agents.

Catalytic hydrogenation with a chiral catalyst.

Enantioselective reduction of derivatives possessing a chiral auxiliary at the imine nitrogen.

Enzymatic catalysis.

For example, the enantioselective addition of arylzinc reagents to 3,4-dihydroisoquinoline (B110456) N-oxides, promoted by a chiral ligand, has been shown to produce (S)-1-aryltetrahydroisoquinolines in high enantiomeric excess. nih.govresearchgate.net While this example involves an aryl substituent, similar methodologies could potentially be adapted for 1-alkyl substituted systems like this compound.

| Method | Type of Chirality Control | Potential Outcome |

| Chiral Hydride Agents | Reagent-controlled | Enantioenriched 1-ethyl-7-nitro-1,2,3,4-tetrahydroisoquinoline |

| Chiral Hydrogenation Catalysts | Catalyst-controlled | Enantioenriched 1-ethyl-7-nitro-1,2,3,4-tetrahydroisoquinoline |

| Chiral Auxiliaries | Substrate-controlled | Diastereoselective synthesis of tetrahydroisoquinoline derivatives |

This table summarizes general strategies for the enantioselective synthesis of C1-substituted tetrahydroisoquinolines.

Impact of Substituent Effects on Chemical Reactivity and Synthetic Accessibility

The substituents on the this compound framework have a profound impact on its chemical reactivity and the feasibility of synthetic transformations. The nitro group at the C7 position is strongly electron-withdrawing, which has several consequences. numberanalytics.com

Firstly, it deactivates the aromatic ring towards electrophilic attack, making reactions like nitration or Friedel-Crafts alkylation challenging. libretexts.orgslideshare.net If such reactions were to occur, they would be directed to the positions meta to the nitro group (C6 and C8).

Conversely, the electron-withdrawing nature of the nitro group activates the aromatic ring towards nucleophilic aromatic substitution. mdpi.com This could potentially allow for the displacement of a suitable leaving group at a position ortho or para to the nitro group, although the parent compound lacks such a group.

The ethyl group at C1, being an electron-donating group, has a lesser electronic effect on the aromatic ring but does provide steric bulk that can influence the approach of reagents to the C1 position and the nitrogen atom.

Exploration of Tricyclic and Polycyclic Derivatives

The this compound scaffold can serve as a building block for the synthesis of more complex tricyclic and polycyclic systems. Such structures can be formed by annulation reactions that build a new ring onto the existing dihydroisoquinoline framework.

While specific examples starting from this compound are not prevalent in the searched literature, general strategies for the synthesis of tricyclic isoquinoline (B145761) derivatives exist. For instance, palladium-catalyzed double cyclization processes have been used to create polycyclic heterocycles. researchgate.net Another approach involves the intramolecular cyclization of suitably functionalized derivatives. For example, if the ethyl side chain were modified to contain a reactive group, it could potentially cyclize onto the aromatic ring or the nitrogen atom.

The synthesis of tricyclic and tetracyclic lactone derivatives of related heterocyclic systems has been achieved through methods like Sonogashira coupling followed by lactonization, or Rh(III)-catalyzed C-H activation and cycloaddition. nih.gov Adapting such strategies to the this compound system would require careful planning of the synthetic route to incorporate the necessary functionalities for the desired cyclization reactions.

Future Perspectives and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Methodologies

The traditional synthesis of 3,4-dihydroisoquinolines, such as the Bischler-Napieralski or Pictet-Spengler reactions, often requires harsh conditions and stoichiometric, corrosive reagents like POCl₃ or strong acids. rsc.orgorganic-chemistry.org Future efforts will increasingly focus on developing greener, more sustainable alternatives.

Key areas of development include:

Catalytic Systems: A shift from stoichiometric reagents to catalytic methods is paramount. This includes the exploration of novel 3d-transition-metal catalysts which are more abundant and less toxic than their precious metal counterparts. researchgate.net For instance, developing an iron- or copper-catalyzed cyclization to form the dihydroisoquinoline core would represent a significant advance.

Green Solvents and Conditions: Research into replacing hazardous solvents with benign alternatives like water, ethanol, or ionic liquids is crucial. rsc.org Furthermore, energy-efficient activation methods, such as microwave-assisted synthesis or mechanochemistry, can reduce reaction times and energy consumption compared to conventional heating. organic-chemistry.org

Atom Economy: Designing synthetic routes that maximize the incorporation of atoms from starting materials into the final product is a core principle of green chemistry. Future methodologies will focus on addition or cycloaddition reactions that inherently have high atom economy, minimizing waste. organic-chemistry.orgorganic-chemistry.org An example would be a tandem annulation process promoted by a recyclable catalyst. organic-chemistry.org

A comparative table of traditional versus sustainable approaches is presented below.

| Feature | Traditional Methods (e.g., Bischler-Napieralski) | Emerging Sustainable Methods |

| Reagents | Stoichiometric POCl₃, P₂O₅, strong acids | Catalytic amounts of transition metals, organocatalysts |

| Solvents | Chlorinated hydrocarbons, toluene | Water, ethanol, supercritical CO₂, ionic liquids |

| Energy Input | High-temperature reflux for extended periods | Microwave irradiation, sonication, lower temperatures |

| Byproducts | Significant amounts of acidic or corrosive waste | Minimal waste, recyclable catalysts |

| Overall Efficiency | Often lower atom economy and higher E-Factor | Higher atom economy, lower E-Factor rsc.org |

Application of Advanced Automation and High-Throughput Techniques in Synthesis

The synthesis of organic molecules is transitioning from a manual, batch-wise process to a more automated and continuous one. High-Throughput Experimentation (HTE) and automated synthesis platforms offer the potential to rapidly discover and optimize reaction conditions, as well as to generate libraries of compounds for screening. nih.govacs.org

For 1-Ethyl-7-nitro-3,4-dihydroisoquinoline, these technologies can be applied to:

Reaction Optimization: Automated platforms can perform hundreds of experiments in parallel on a microscale, systematically varying catalysts, ligands, solvents, and temperatures to find the optimal conditions for its synthesis with unprecedented speed. nih.govacs.org

Library Synthesis: By coupling automated synthesis with flow chemistry, large libraries of analogues can be generated. nih.govakjournals.com For example, an automated system could sequentially use different Grignard or organolithium reagents in the final step of a synthetic sequence to produce a wide array of 1-substituted-7-nitro-3,4-dihydroisoquinolines. odu.edumdpi.com This is crucial for structure-activity relationship (SAR) studies in medicinal chemistry. nih.gov

Continuous Flow Manufacturing: Flow chemistry offers superior control over reaction parameters, enhanced safety for handling reactive intermediates, and straightforward scalability. nih.govakjournals.com Developing a continuous flow process for the nitration and cyclization steps would enable safer, more efficient, and on-demand production of the target compound.

Deepening Mechanistic Understanding through Integrated Experimental and Computational Approaches

A thorough understanding of reaction mechanisms is fundamental to controlling reaction outcomes and designing better synthetic routes. The integration of experimental techniques (like kinetic analysis and isotopic labeling) with computational chemistry provides a powerful tool for elucidating complex reaction pathways. weizmann.ac.il

Future research on this compound will benefit from:

DFT Calculations: Density Functional Theory (DFT) can be used to model transition states, calculate activation barriers, and predict the regioselectivity of reactions. weizmann.ac.il This could be applied to understand the preference for cyclization at the position ortho to the ethylamine (B1201723) side chain and to predict the effects of different substituents on the aromatic ring.

Spectroscopic Interrogation: Advanced spectroscopic methods, such as in-situ IR or NMR, can be used to observe reactive intermediates that are too transient to be isolated, providing direct evidence for proposed mechanistic pathways.

Predictive Modeling: By combining experimental data with machine learning algorithms, it may become possible to predict the success of a given reaction or to identify the optimal conditions without the need for extensive empirical screening.

Exploring Novel Reactivity Profiles and Transformation Pathways

The 3,4-dihydroisoquinoline (B110456) scaffold is a versatile intermediate for further chemical transformations. amanote.com The imine (C=N) bond and the electron-deficient aromatic ring in this compound present unique opportunities for exploring novel reactivity.

Emerging areas of exploration include:

Asymmetric Catalysis: Developing catalytic asymmetric methods to reduce the imine bond would provide enantiomerically pure 1-ethyl-7-nitro-1,2,3,4-tetrahydroisoquinoline, a valuable chiral building block.

C-H Activation: Late-stage functionalization via C-H activation is a powerful strategy for modifying complex molecules. Research could target the activation of C-H bonds on the dihydroisoquinoline core to introduce new functional groups without requiring a complete de novo synthesis.

Photoredox Catalysis: Visible-light photoredox catalysis opens up new reaction pathways that are often inaccessible through traditional thermal methods. This could be used to, for example, achieve novel cross-coupling reactions or to functionalize the scaffold under exceptionally mild conditions.

Multicomponent Reactions: Designing novel multicomponent reactions where the dihydroisoquinoline acts as a key component could rapidly generate molecular complexity. nih.govresearchgate.netnih.gov For instance, a 1,4-dipolar cycloaddition involving the imine could lead to complex fused heterocyclic systems. nih.gov

Expanding the Library of Structurally Diverse Analogues for Advanced Chemical Research

The creation of compound libraries with high structural diversity is a cornerstone of modern chemical biology and drug discovery. nih.govresearchgate.net this compound serves as an excellent starting point for diversification, allowing for systematic modification at several key positions.

Future synthetic campaigns will likely focus on generating analogues by:

Varying the 1-Position Substituent: Replacing the ethyl group with a wide range of alkyl, aryl, and heterocyclic moieties to probe steric and electronic effects. odu.edu

Modifying the Nitro Group: The nitro group can be reduced to an amine, which then serves as a handle for a vast array of subsequent reactions (e.g., acylation, sulfonylation, reductive amination), or it can be replaced with other electron-withdrawing or electron-donating groups via nucleophilic aromatic substitution or transition-metal-catalyzed cross-coupling. nih.gov

Functionalizing the Aromatic Ring: Introducing additional substituents onto the benzene (B151609) ring to modulate the electronic properties and solubility of the molecule. mdpi.com

Modifying the Dihydroisoquinoline Core: Exploring ring-opening reactions or rearrangements to access entirely new heterocyclic scaffolds.

The systematic generation of such libraries, facilitated by the automated and high-throughput techniques mentioned previously, will provide a rich collection of molecules for screening against various biological targets and for discovering new materials with unique properties. nih.govacs.orgresearchgate.net

Q & A

Q. What are the standard synthetic routes for 1-Ethyl-7-nitro-3,4-dihydroisoquinoline, and how can reaction yields be optimized?

Q. What analytical techniques are most effective for characterizing this compound?

Methodological Answer: A combination of spectroscopic and chromatographic methods is recommended:

- NMR (¹H/¹³C) : Assign peaks using DEPT-135 to distinguish CH₂/CH₃ groups, focusing on the ethyl (δ ~1.2–1.5 ppm for CH₃) and nitro-substituted aromatic protons (δ ~8.0–8.5 ppm) .

- HPLC-MS : Use a C18 column (acetonitrile/water + 0.1% formic acid) to confirm purity and molecular ion ([M+H]⁺) .

- X-ray crystallography : For structural confirmation, grow crystals via slow evaporation in ethanol/dichloromethane .

Q. What safety protocols are critical when handling this compound?

Methodological Answer: Due to incomplete toxicological data, assume potential hazards:

- Use fume hoods and PPE (nitrile gloves, lab coat, goggles).

- Avoid inhalation by working under inert atmosphere (N₂/Ar) for volatile intermediates.

- Store in airtight containers at –20°C, away from light, to prevent nitro group degradation .

Advanced Research Questions

Q. How can enantioselective synthesis be achieved for chiral derivatives of this compound?

Methodological Answer: Enantioselectivity can be introduced via:

- Asymmetric hydrogenation : Catalyze imine intermediates with chiral Ru or Ir complexes (e.g., [Ru(BINAP)]Cl₂) under H₂ pressure (50–100 psi) .

- Cu(I)-catalyzed alkynylation : Use terminal alkynes and benzaldehyde derivatives with Cu(I)/chiral ligand systems (e.g., PyBOX) to form C1-substituted tetrahydroisoquinolines .

Q. What strategies enable selective functionalization of the nitro group in this compound?

Q. How should researchers resolve contradictions in reported biological activities of similar dihydroisoquinoline derivatives?

Methodological Answer: Discrepancies often arise from assay variability. Mitigate by:

- Standardizing assays : Use identical cell lines (e.g., HEK293 for receptor binding) and controls (e.g., DMSO vehicle).

- Dose-response curves : Test 3–5 concentrations in triplicate to calculate IC₅₀/EC₅₀ values .

- Computational validation : Perform molecular docking (AutoDock Vina) to predict binding affinities against target enzymes .

Q. What experimental designs are optimal for studying the reactivity of the ethyl group under radical conditions?

Methodological Answer: To probe ethyl group stability:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.